molecular formula C7H17NO B3425492 1-(Methylamino)-3,3-dimethyl-2-butanol CAS No. 42163-29-1

1-(Methylamino)-3,3-dimethyl-2-butanol

Cat. No. B3425492
CAS RN: 42163-29-1
M. Wt: 131.22 g/mol
InChI Key: VKRAILPVHDGHBF-UHFFFAOYSA-N
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Description

1-(Methylamino)-3,3-dimethyl-2-butanol, also known as 1-Methyl-3,3-dimethyl-2-butylamine, is an organic compound belonging to the class of amines. It is a colorless, water-soluble liquid with a boiling point of 97°C and a melting point of -13°C. It is used in various industrial and laboratory applications, including the synthesis of various compounds, as a solvent, and as a reagent for the synthesis of other compounds.

Scientific Research Applications

Analytical and Structural Characterization

A comprehensive study by Dybowski et al. (2021) focused on the analytical and structural characterization of a synthetic cannabinoid, highlighting advanced methods like gas chromatography–mass spectrometry (GC–MS) and X-ray diffraction. Although the study does not directly mention 1-(Methylamino)-3,3-dimethyl-2-butanol, it emphasizes the importance of structural analysis in understanding chemical compounds' properties and potential applications (Dybowski et al., 2021).

Microbial Production of Chemicals

Cann and Liao (2009) explored the synthesis of pentanol isomers through engineered microorganisms, indicating the potential of microbial processes to produce chemicals that might relate to the synthesis or breakdown products of this compound. This research opens doors to sustainable production methods for complex organic molecules (Cann & Liao, 2009).

Dielectric Studies

Thenappan and Sankar (2006) conducted dielectric studies on hydrogen-bonded complexes of alcohols, including butanol isomers, providing insights into the molecular interactions and complexation behaviors that could be relevant for similar compounds like this compound (Thenappan & Sankar, 2006).

Mechanism of Action

Target of Action

It’s structurally similar to choline , suggesting it may interact with cholinergic receptors or enzymes involved in choline metabolism.

Mode of Action

As a structural analog of choline, it might inhibit the conversion of choline to trimethylamine (TMA) in the gut . This could potentially alter neurotransmission or other choline-dependent processes.

Biochemical Pathways

The compound may affect the choline metabolic pathway by inhibiting the conversion of choline to TMA . This could have downstream effects on the synthesis of acetylcholine, a key neurotransmitter, and other choline-derived metabolites.

properties

IUPAC Name

3,3-dimethyl-1-(methylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,3)6(9)5-8-4/h6,8-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRAILPVHDGHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284822
Record name 3,3-Dimethyl-1-(methylamino)-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42163-29-1
Record name 3,3-Dimethyl-1-(methylamino)-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42163-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1-(methylamino)-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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